molecular formula C6H9NO2 B077304 Propyl cyanoacetate CAS No. 14447-15-5

Propyl cyanoacetate

Cat. No. B077304
Key on ui cas rn: 14447-15-5
M. Wt: 127.14 g/mol
InChI Key: NLFIMXLLXGTDME-UHFFFAOYSA-N
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Patent
US06271410B1

Procedure details

Cyanoacetic acid (85.5 g; 1.0 mol), 1-propanol (120 g; 2.0 mol) and p-toluenesulfonic acid monohydrate (1.00 g; 0.005 mol) were introduced into a 500 ml flask. The mixture was slowly heated to a maximum of 105° C. while collecting distillates at 88-90° C. The pressure was reduced so that the flask was maintained at 105-110° C. and the distillates were collected continuously, and the propanol was returned to the flask. After distilling off the unreacted propanol, the n-propyl cyanoacetate (bp 100° C./23 mm Hg) was collected as a clear liquid. The yield was 122 g (96% of theoretical) and its purity was >99% (GC assay).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH2:7](O)[CH2:8][CH3:9].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:1]([CH2:3][C:4]([O:6][CH2:7][CH2:8][CH3:9])=[O:5])#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
85.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
120 g
Type
reactant
Smiles
C(CC)O
Name
Quantity
1 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
while collecting distillates at 88-90° C
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 105-110° C.
DISTILLATION
Type
DISTILLATION
Details
the distillates were collected continuously
DISTILLATION
Type
DISTILLATION
Details
After distilling off the unreacted propanol
CUSTOM
Type
CUSTOM
Details
the n-propyl cyanoacetate (bp 100° C./23 mm Hg) was collected as a clear liquid

Outcomes

Product
Name
Type
Smiles
C(#N)CC(=O)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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